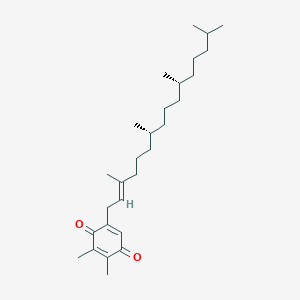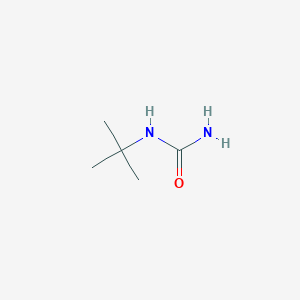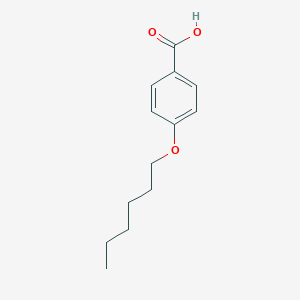
碲化锌
描述
Zinc telluride is a useful research compound. Its molecular formula is ZnTe and its molecular weight is 193 g/mol. The purity is usually 95%.
The exact mass of the compound Zinc telluride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Zinc telluride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc telluride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光学、结构和电学性质:ZnTe 是一种宽带隙的 p 型半导体材料,使其适用于太阳能电池、发光二极管和激光屏等光电应用。其性质受沉积技术、掺杂和退火的影响。退火的 ZnTe 薄膜在不同温度下表现出增强的光学、结构和电学性质 (Singh, Singh, & Sharma, 2018).
结构和电子性质:ZnTe 的闪锌矿相在室温下稳定。使用密度泛函理论 (DFT) 的研究表明其在光伏行业中适用于太阳能电池和 PIN 二极管结构 (Aazi, Atmani, Fazouan, Bziz, & Es-smairi, 2019).
温度调节的带隙特性:磁控溅射的 ZnTe 薄膜表现出温度相关的带隙能量,使其适用于光电器件 (Isik, Güllü, Parlak, & Gasanly, 2020).
用于还原 CO2 的光阴极:ZnTe 显示出作为还原 CO2 的光催化剂的希望,在光电化学还原 CO2 中展示了高效且稳定的 CO 形成 (Jang, Cho, Magesh, Jang, Kim, Kim, Seo, Kim, Lee, & Lee, 2014).
光伏应用:丝网印刷技术和氮气气氛中的烧结已用于制备 ZnTe 多晶薄膜,在光伏领域具有潜在应用 (Kumar, Kumar, & Dwivedi, 2012).
热致发光特性:退火显着增强了 ZnTe 薄膜的热致发光特性,使其适用于光电应用 (Rajpal & Kumar, 2018).
压力诱导金属化和相变:ZnTe 在压力下会发生相变,观察到半导体到金属的转变,这对于了解其在不同条件下的性质非常重要 (Zhuang, Dai, Li, Hu, Liu, Yang, Pu, & Hong, 2018).
安全和危害
未来方向
Zinc telluride is important for the development of various semiconductor devices, including blue LEDs, laser diodes, solar cells, and components of microwave generators . It has also been suggested that this material is suitable for use in multiple absorption layers of the same material rather than multilayers of different materials in tandem solar cells .
作用机制
Target of Action
Zinc telluride (ZnTe) is a binary chemical compound with the formula ZnTe . It is a semiconductor material with a direct band gap of 2.26 eV . The primary targets of ZnTe are optoelectronic devices, where it is used due to its easily doped nature .
Mode of Action
ZnTe interacts with its targets by being easily doped . Most wide-band-gap II–VI semiconductors can be easily doped n-type, but resist p-type doping. The most notable exception is ZnTe which is easily doped p-type . This unique property makes it a valuable material in the development of various optoelectronic devices .
Biochemical Pathways
Zinc ions (Zn2+) play a crucial role in numerous biological functions, and their imbalance has been linked to a variety of pathologies . Zinc transporters take up/release zinc ions (Zn2+) across biological membranes and maintain intracellular and intra-organellar Zn2+ homeostasis . .
Result of Action
The result of ZnTe’s action is seen in its application in optoelectronics. ZnTe is important for the development of various semiconductor devices, including blue LEDs, laser diodes, solar cells, and components of microwave generators . It can be used for solar cells, for example, as a back-surface field layer and p-type semiconductor material for a CdTe/ZnTe structure .
Action Environment
The action of ZnTe can be influenced by environmental factors. For instance, its lattice constant allows it to be grown with or on aluminium antimonide, gallium antimonide, indium arsenide, and lead selenide . With some lattice mismatch, it can also be grown on other substrates such as GaAs . Moreover, it can be grown in thin-film polycrystalline (or nanocrystalline) form on substrates such as glass, for example, in the manufacture of thin-film solar cells .
属性
IUPAC Name |
tellanylidenezinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Te.Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRBDSZKIKAZHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Zn]=[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ZnTe, TeZn | |
| Record name | zinc telluride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zinc_telluride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061664 | |
| Record name | Zinc telluride (ZnTe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey or brownish-red solid; [Merck Index] Red lumps; [MSDSonline] | |
| Record name | Zinc telluride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9331 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1315-11-3 | |
| Record name | Zinc telluride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc telluride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001315113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc telluride (ZnTe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc telluride (ZnTe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc telluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the crystal structure of zinc telluride?
A1: Zinc telluride typically crystallizes in the zinc blende structure, which is a cubic crystal system. This structure has been confirmed by X-ray diffraction (XRD) studies on thin films of ZnTe. [, , , ]
Q2: What is the band gap energy of zinc telluride and what does it imply for its applications?
A2: Zinc telluride possesses a direct band gap, typically reported between 2.2 eV and 2.4 eV for thin films. [, , , ] This direct band gap makes it suitable for applications requiring efficient light emission and absorption, such as solar cells and optoelectronic devices.
Q3: How does annealing affect the properties of zinc telluride thin films?
A3: Annealing significantly impacts the structural and optical properties of ZnTe thin films. Studies have shown that annealing can:
- Enhance crystallinity: Annealing promotes grain growth and improves the crystalline quality of ZnTe films, as observed through XRD analysis. [, , ]
- Modify optical properties: The optical band gap of ZnTe thin films can slightly decrease upon annealing. [] This shift might be attributed to the reduction of defects and improved crystallinity.
Q4: What are some common methods for synthesizing zinc telluride thin films?
A4: Various techniques have been employed to synthesize ZnTe thin films, including:
- Electrodeposition: This cost-effective method allows for controlled deposition of ZnTe films from aqueous solutions. [, , ]
- Thermal evaporation: This technique involves evaporating ZnTe source material under vacuum and depositing it onto a substrate. [, , , ]
- Close Spaced Sublimation (CSS): This method utilizes a small distance between the source material and the substrate to deposit ZnTe films at relatively low temperatures. []
- Pulsed Laser Deposition: This versatile technique uses a high-power laser to ablate a ZnTe target, creating a plasma plume that deposits the material onto a substrate. []
- Molecular Beam Epitaxy: This precise deposition method allows for controlled layer-by-layer growth of high-quality ZnTe films. []
- Cathodic Radiofrequency Sputtering: This technique utilizes plasma to sputter ZnTe from a target onto a substrate. []
Q5: What challenges are associated with metal contacts on mercury zinc telluride (HgZnTe)?
A5: Metal contact formation on HgZnTe, a material related to ZnTe, faces challenges due to the weak mercury bonding:
- Mercury depletion: Metal deposition can lead to significant mercury loss from the HgZnTe surface, disrupting the intended interface properties. []
- Interfacial reactions: The extent of chemical reactions and intermixing at the metal/HgZnTe interface can be influenced by mercury depletion, potentially leading to undesirable band bending and contact resistance. []
Q6: How is zinc telluride used in radiation detection?
A6: Cadmium zinc telluride (CdZnTe or CZT) is a widely studied material for room-temperature radiation detection due to its:
- High atomic number: This property enables efficient absorption of gamma-rays and X-rays. [, , , , ]
- Wide bandgap: This characteristic allows for operation without cryogenic cooling, making it suitable for portable devices. [, , , , ]
Q7: What limitations are associated with using cadmium zinc telluride in radiation detectors?
A7: Despite its advantages, CdZnTe detectors face some challenges:
- Material defects: Te inclusions and dislocations in the crystal structure can trap charge carriers, reducing detector performance. [, , ]
- Surface leakage current: This phenomenon can degrade energy resolution and overall detector performance. Various surface treatments, such as oxidation, are explored to mitigate this issue. []
- Cost: Large-volume, high-quality CZT crystals can be expensive to produce, limiting their widespread adoption. []
Q8: What is the role of zinc telluride in tandem solar cells?
A8: ZnTe, with its tunable band gap, can serve as an absorber layer in tandem solar cells. This application benefits from its:
- Direct band gap: This enables efficient absorption of sunlight and generation of electron-hole pairs. [, ]
- Band gap tunability: Adjusting the composition of ZnTe allows for tailoring the band gap to match specific regions of the solar spectrum, maximizing energy harvesting efficiency in tandem cell architectures. []
Q9: How is computational chemistry used to study zinc telluride?
A9: Computational techniques like Density Functional Theory (DFT) are employed to investigate various properties of ZnTe, including:
- Electronic band structure: DFT calculations provide insights into the electronic properties and band gap of ZnTe. []
- Optical properties: Simulations can predict the optical absorption, refractive index, and other optical constants of ZnTe. []
- Thermoelectric properties: Computational models aid in understanding and predicting the thermoelectric behavior of ZnTe. []
Q10: What analytical techniques are used to characterize zinc telluride?
A10: A range of analytical techniques are employed to characterize ZnTe:
- X-ray diffraction (XRD): XRD reveals the crystal structure, orientation, and grain size of ZnTe materials. [, , , ]
- Atomic Force Microscopy (AFM): AFM provides information about the surface morphology and roughness of ZnTe thin films. [, , ]
- X-ray photoelectron spectroscopy (XPS): XPS analyzes the elemental composition and chemical states of elements present in ZnTe. [, ]
- UV-Vis Spectroscopy: This technique measures the absorbance and transmittance of light through ZnTe, providing information about its optical band gap and absorption characteristics. [, , , , ]
- Photoluminescence (PL) Spectroscopy: PL spectroscopy investigates the light emission properties of ZnTe, revealing information about its electronic structure and defects. []
- Hall effect measurements: This technique determines the electrical conductivity and carrier concentration in ZnTe materials. []
Q11: What are the environmental concerns related to zinc telluride and cadmium zinc telluride?
A11: The presence of cadmium in CdZnTe raises environmental concerns due to its toxicity. Responsible manufacturing, use, and disposal practices are crucial to mitigate potential negative impacts. [] Research into alternative materials with comparable performance but lower toxicity is also underway.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





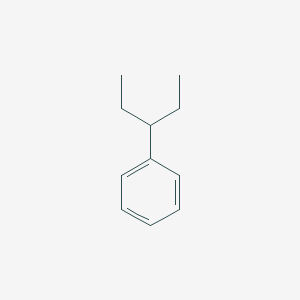


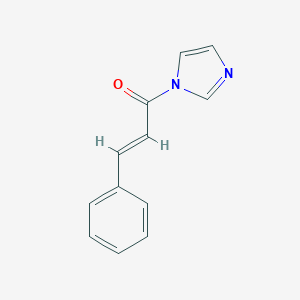


![6-Azaspiro[3.4]octane-5,7-dione](/img/structure/B72668.png)
